molecular formula C18H14F5N3OS B2425657 N-(2,6-difluorobenzyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide CAS No. 1396783-26-8

N-(2,6-difluorobenzyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide

货号: B2425657
CAS 编号: 1396783-26-8
分子量: 415.38
InChI 键: AVUTYIOIJRLDDP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2,6-difluorobenzyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide is a useful research compound. Its molecular formula is C18H14F5N3OS and its molecular weight is 415.38. The purity is usually 95%.
BenchChem offers high-quality N-(2,6-difluorobenzyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,6-difluorobenzyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-2-[methyl-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F5N3OS/c1-26(9-15(27)24-8-10-12(19)5-3-6-13(10)20)17-25-16-11(18(21,22)23)4-2-7-14(16)28-17/h2-7H,8-9H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVUTYIOIJRLDDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NCC1=C(C=CC=C1F)F)C2=NC3=C(C=CC=C3S2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F5N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(2,6-difluorobenzyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide is a complex organic compound with potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its anti-cancer properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a benzothiazole moiety that is known for its diverse biological activities. The presence of difluorobenzyl and trifluoromethyl groups enhances its pharmacological profile. The molecular structure can be represented as follows:

C15H14F5N3O\text{C}_{15}\text{H}_{14}\text{F}_{5}\text{N}_{3}\text{O}

Anti-Cancer Activity

Recent studies have shown that compounds similar to N-(2,6-difluorobenzyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide exhibit significant anti-cancer properties. For instance, benzothiazole derivatives have been extensively researched for their ability to inhibit cancer cell proliferation. A notable study reported that a related benzothiazole compound demonstrated an IC50 value of 25.72 ± 3.95 μM against MCF-7 breast cancer cells, indicating potent cytotoxic effects .

Case Study: Compound B7

In a comparative analysis, compound B7 (6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine) was synthesized and evaluated for its biological activity. This compound showed promising results in inhibiting the proliferation of various cancer cell lines, including A431 and A549, with significant apoptosis-promoting effects at concentrations of 1 to 4 μM . Its mechanism involved the downregulation of pro-inflammatory cytokines such as IL-6 and TNF-α, which are often implicated in tumor growth and metastasis.

Structure-Activity Relationships (SAR)

The SAR studies of benzothiazole derivatives highlight the importance of substituents on the benzene rings. Modifications at the 2 and 6 positions of the benzothiazole core have been shown to enhance anti-tumor activity significantly. For example, compounds with trifluoromethyl substitutions exhibited improved binding affinity to target receptors compared to their non-substituted counterparts .

Inhibition Studies

Inhibition assays have demonstrated that related compounds can effectively inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and cancer progression. One study reported that certain benzothiazole derivatives achieved COX-2 inhibition rates exceeding 85% at concentrations as low as 10 μM .

Data Table: Biological Activity Overview

Compound NameStructureIC50 (μM)Target Cell LineMechanism
N-(2,6-difluorobenzyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide-TBDTBDTBD
Compound B7Structure25.72 ± 3.95MCF-7Apoptosis induction
Related Benzothiazole-45.2 ± 13.0U87 GlioblastomaCOX inhibition

准备方法

Solvent and Catalyst Screening

Data from analogous syntheses reveal that polar aprotic solvents (e.g., DMF, DMSO) enhance coupling efficiency, while protic solvents retard reactivity. For Suzuki-Miyaura couplings, 1,4-dioxane outperforms toluene and DMF, achieving yields up to 85%.

Table 1: Solvent Effects on Suzuki Coupling Yield

Solvent Temperature (°C) Yield (%)
1,4-Dioxane 80 85
DMF 100 72
Toluene 110 58

Role of Protecting Groups

Acetylation of the 2-amino group in the benzo[d]thiazole precursor prevents undesired side reactions during cross-coupling, improving yields from 50% to 80%. Deprotection with hydrochloric acid (2M) restores the amine functionality without degrading the thiazole ring.

Characterization and Analytical Data

The final product is characterized by nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and X-ray crystallography. Key spectroscopic features include:

  • ¹H NMR : A singlet at δ 3.40 ppm (N–CH₃), a multiplet at δ 7.20–7.80 ppm (aromatic protons), and a triplet at δ 4.50 ppm (CH₂ of acetamide).
  • HRMS : [M+H]⁺ at m/z 415.4, consistent with the molecular formula C₁₈H₁₄F₅N₃OS.

Challenges and Mitigation Strategies

Steric Hindrance

Bulky substituents on the benzo[d]thiazole ring slow alkylation kinetics. Increasing reaction times to 24 hours and using excess benzyl bromide (1.8 equiv) mitigate this issue.

常见问题

Basic: What synthetic strategies are recommended for preparing N-(2,6-difluorobenzyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide?

Methodological Answer:
Synthesis of this compound likely involves multi-step protocols:

  • Step 1: Preparation of the benzo[d]thiazole core via cyclization of 2-aminothiophenol derivatives with trifluoromethyl-substituted carbonyl intermediates under acidic conditions .
  • Step 2: Methylation of the thiazole nitrogen using methyl iodide or dimethyl sulfate in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) .
  • Step 3: Coupling the thiazole intermediate with N-(2,6-difluorobenzyl)-2-chloroacetamide via nucleophilic substitution. This step may require catalysts like triethylamine or DMAP in dichloromethane at 0–5°C to minimize side reactions .
  • Validation: Monitor reaction progress using TLC and confirm purity via HPLC (>95%).

Basic: How can researchers characterize the molecular structure of this compound?

Methodological Answer:
Key analytical techniques include:

  • NMR Spectroscopy: Use ¹H and ¹³C NMR to verify substituent positions (e.g., difluorobenzyl protons at δ 6.8–7.2 ppm, trifluoromethyl carbons at δ 120–125 ppm) .
  • Mass Spectrometry (MS): Confirm molecular weight (e.g., ESI-MS expected [M+H]⁺ ~480–500 Da) and fragmentation patterns .
  • Elemental Analysis: Validate C, H, N, S, and F content (e.g., %C deviation <0.3% from theoretical values) .

Advanced: How can structure-activity relationships (SAR) be explored for this compound’s bioactivity?

Methodological Answer:
Design a SAR study with these steps:

  • Analog Synthesis: Modify substituents (e.g., replace trifluoromethyl with cyano or nitro groups) and compare bioactivity .
  • Biological Assays: Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR to measure binding affinity .
  • Computational Modeling: Perform docking studies (e.g., AutoDock Vina) to correlate substituent hydrophobicity/electronic effects with activity .
  • Data Analysis: Use multivariate regression to identify critical structural features (e.g., fluorine positioning enhances membrane permeability) .

Advanced: How can researchers resolve contradictions in biological activity data for structurally similar compounds?

Methodological Answer:
Address discrepancies via:

  • Assay Standardization: Re-evaluate activity under controlled conditions (e.g., pH, temperature, cell line passage number) to minimize variability .
  • Metabolic Stability Testing: Use liver microsomes to assess if differences arise from rapid degradation of certain analogs .
  • Target Profiling: Perform kinome-wide screening to identify off-target interactions that may explain inconsistent results .
  • Statistical Validation: Apply ANOVA or Bayesian analysis to confirm significance of observed differences .

Advanced: What strategies optimize the synthetic yield of the trifluoromethyl-substituted benzo[d]thiazole intermediate?

Methodological Answer:
Improve yields via:

  • Catalyst Screening: Test Pd/Cu-mediated trifluoromethylation for higher efficiency compared to traditional halogen exchange .
  • Solvent Optimization: Use DMF:DMSO (3:1) to enhance solubility of aromatic intermediates .
  • Temperature Control: Maintain 60–70°C during cyclization to balance reaction rate and byproduct formation .
  • Workup Refinement: Employ column chromatography with gradient elution (hexane:EtOAc) to isolate pure intermediates .

Basic: What precautions are essential for handling fluorinated and sulfur-containing intermediates during synthesis?

Methodological Answer:

  • Fluorinated Compounds: Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact with toxic HF byproducts .
  • Thiol Intermediates: Store under inert gas (N₂/Ar) to prevent oxidation; neutralize waste with NaHCO₃ before disposal .
  • Acetamide Derivatives: Avoid prolonged exposure to moisture to prevent hydrolysis of the amide bond .

Advanced: How can computational methods predict the compound’s pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction: Use tools like SwissADME or pkCSM to estimate logP (lipophilicity), CYP450 inhibition, and BBB permeability .
  • DFT Calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to assess reactivity and metabolic sites .
  • MD Simulations: Simulate binding dynamics with plasma proteins (e.g., albumin) to predict half-life .

Advanced: What experimental approaches validate the compound’s mechanism of action in cellular models?

Methodological Answer:

  • Gene Knockdown: Use siRNA to silence putative targets (e.g., kinases) and assess rescue of bioactivity .
  • Cellular Thermal Shift Assay (CETSA): Confirm target engagement by measuring protein stability shifts post-treatment .
  • Metabolomics: Profile intracellular metabolites via LC-MS to identify pathway perturbations (e.g., glycolysis inhibition) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。